

# Hb Evans Mutation: A Technical Overview of Initial Case Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hemoglobin Evans*

Cat. No.: *B1179291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Hemoglobin (Hb) Evans is a rare, unstable alpha-globin chain variant resulting from a single point mutation. This mutation leads to chronic, mild hemolytic anemia. This technical guide synthesizes the findings from the initial case studies, providing a detailed examination of the mutation's molecular basis, clinical presentation, and the experimental methodologies used for its characterization.

## Molecular Basis of Hb Evans

The Hb Evans mutation is defined by a substitution of valine with methionine at position 62 of the  $\alpha 2$ -globin chain.<sup>[1][2][3]</sup> This amino acid residue is critical as it is involved in heme binding. The replacement by methionine, a larger amino acid, is thought to distort the heme pocket, thereby decreasing the stability of the hemoglobin molecule.<sup>[1]</sup>

The underlying genetic alteration is a G to A transition (GTG  $\rightarrow$  ATG) in the first position of codon 62 of the  $\alpha 2$ -globin gene.<sup>[1][3]</sup> Initial family studies suggest that this can occur as a de novo mutation, as it was identified in a proposita and her daughter but was likely absent in the parents of the proposita.<sup>[1]</sup>

## Clinical Manifestations

Individuals with the Hb Evans mutation typically present with a mild, chronic hemolytic anemia. [1][3] In some cases, the condition can be exacerbated by factors such as infections, leading to an aplastic crisis. This was observed in a Hispanic child with a parvovirus infection, which was the initial presentation that led to the diagnosis of the underlying hemoglobinopathy.[3] Another reported complication in a pediatric patient is the development of choledocholithiasis (gallstones), a known consequence of chronic hemolysis.

## Data Presentation

The following tables summarize the key hematological and biochemical data from the initial case studies of individuals heterozygous for the Hb Evans mutation.

Table 1: Hematological Parameters in Patients with Hb Evans

| Parameter                 | Proposita<br>(Caucasian<br>Female) | Daughter<br>(Caucasian) | Proposita<br>(Hispanic<br>Female) | Mother<br>(Hispanic) | Brother<br>(Hispanic) |
|---------------------------|------------------------------------|-------------------------|-----------------------------------|----------------------|-----------------------|
| Hemoglobin<br>(g/dL)      | 11.5                               | 12.1                    | 9.8                               | 12.4                 | 11.2                  |
| Hematocrit<br>(%)         | 35.0                               | 36.5                    | 29.1                              | 37.0                 | 33.5                  |
| MCV (fL)                  | 85.6                               | 84.1                    | 88.2                              | 86.2                 | 87.0                  |
| MCH (pg)                  | 28.1                               | 27.5                    | 29.7                              | 28.9                 | 29.1                  |
| MCHC (g/dL)               | 32.8                               | 32.7                    | 33.7                              | 33.5                 | 33.4                  |
| Reticulocyte<br>Count (%) | 3.5                                | 3.1                     | 4.2                               | 2.8                  | 3.9                   |
| HbA <sub>2</sub> (%)      | 2.4                                | 2.5                     | 2.6                               | 2.5                  | 2.4                   |
| HbF (%)                   | <1                                 | <1                      | <1                                | <1                   | <1                    |

Data compiled from initial case study reports. MCV: Mean Corpuscular Volume; MCH: Mean Corpuscular Hemoglobin; MCHC: Mean Corpuscular Hemoglobin Concentration.

Table 2: Hemoglobin Stability and Variant Quantification

| Parameter                  | Method             | Result   |
|----------------------------|--------------------|----------|
| Heat Stability Test        | Incubation at 50°C | Unstable |
| Isopropanol Stability Test | 17% Isopropanol    | Unstable |
| Hb Evans Quantification    | Heat Denaturation  | ~10%     |

## Experimental Protocols

The characterization of the Hb Evans mutation in the initial case studies involved a combination of protein chemistry and molecular biology techniques.

## Hemoglobin Analysis

- Cellulose Acetate Electrophoresis: Standard electrophoresis at pH 8.6 was performed to screen for abnormal hemoglobins.
- Citrate Agar Electrophoresis: Electrophoresis at pH 6.2 was used for further characterization of hemoglobin variants.
- Isoelectric Focusing (IEF): High-resolution separation of hemoglobin variants was performed on polyacrylamide gels with a pH gradient.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Globin chains were separated on a Vydac C4 column. A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid, was used for elution. This technique was crucial for isolating the abnormal  $\alpha$ -chain for further analysis.

## Structural Analysis of the Abnormal $\alpha$ -Chain

- Isolation of the  $\alpha$ -Evans Chain: The abnormal  $\alpha$ -chain was isolated from the total globin using RP-HPLC.
- Tryptic Digestion: The isolated  $\alpha$ -chain was digested with TPCK-treated trypsin at 37°C for 2 hours.

- Peptide Separation: The resulting tryptic peptides were separated by RP-HPLC on a Vydac C18 column.
- Amino Acid Analysis: The amino acid composition of the abnormal peptide was determined.
- Sequencing: The sequence of the abnormal peptide was determined by automated Edman degradation to identify the amino acid substitution.

## DNA Analysis

- DNA Extraction: Genomic DNA was extracted from peripheral blood leukocytes.
- Polymerase Chain Reaction (PCR): The  $\alpha$ -globin gene was amplified using specific primers.
- Dot-Blot Analysis:
  - The amplified DNA was denatured and blotted onto a nylon membrane.
  - The membrane was hybridized with  $^{32}P$ -labeled synthetic oligonucleotide probes specific for the normal  $\alpha$ 2-globin gene sequence at codon 62 and the suspected mutation (GTG  $\rightarrow$  ATG).
  - The membrane was washed under stringent conditions and subjected to autoradiography to detect hybridization signals. This confirmed the G  $\rightarrow$  A mutation in the  $\alpha$ 2-globin gene.[1]
- DNA Sequencing: In later studies, direct DNA sequencing of the amplified PCR product was performed to confirm the GTG to ATG mutation at codon 62 of the  $\alpha$ 2-globin gene.[3]

## Visualizations

### Pathophysiological Pathway of Hb Evans



[Click to download full resolution via product page](#)

Caption: Pathophysiology of Hb Evans from gene mutation to clinical phenotype.

## Experimental Workflow for Hb Evans Characterization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of Hb Evans.

## Conclusion

The initial case studies of the Hb Evans mutation have provided a clear understanding of its molecular basis and clinical consequences. The substitution of valine by methionine at position α62 of the α2-globin chain leads to an unstable hemoglobin molecule, resulting in chronic mild hemolytic anemia. The characterization of this rare hemoglobin variant has been made possible through a combination of protein and DNA analysis techniques. Further research into the long-term clinical course of individuals with this mutation and the development of potential therapeutic strategies for unstable hemoglobins are areas of ongoing interest for researchers and drug development professionals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsisinternational.org [rsisinternational.org]
- 2. Abnormal haemoglobins: detection & characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Hb Evans Mutation: A Technical Overview of Initial Case Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1179291#initial-case-studies-of-the-hb-evans-mutation\]](https://www.benchchem.com/product/b1179291#initial-case-studies-of-the-hb-evans-mutation)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)